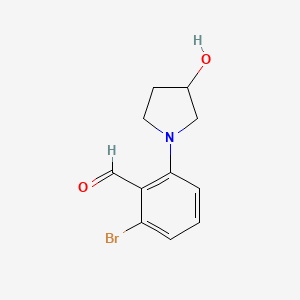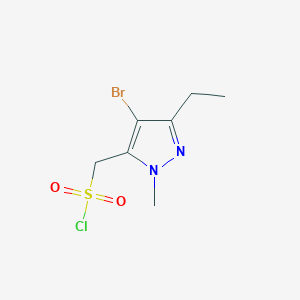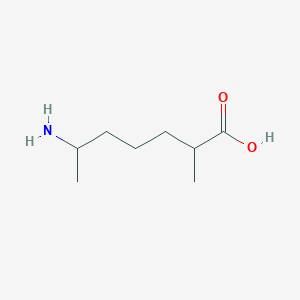
(3-Amino-2,2-difluoropropyl)(benzyl)methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-2,2-difluoropropyl)(benzyl)methylamine is a chemical compound with the molecular formula C11H16F2N2. It is primarily used for research purposes and has applications in various scientific fields .
Preparation Methods
The synthesis of (3-Amino-2,2-difluoropropyl)(benzyl)methylamine involves several steps. One common method includes the reaction of benzylamine with 3-chloro-2,2-difluoropropylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
(3-Amino-2,2-difluoropropyl)(benzyl)methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
(3-Amino-2,2-difluoropropyl)(benzyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Amino-2,2-difluoropropyl)(benzyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
(3-Amino-2,2-difluoropropyl)(benzyl)methylamine can be compared with other similar compounds such as:
(3-Amino-2,2-difluoropropyl)(phenyl)methylamine: This compound has a phenyl group instead of a benzyl group, leading to different chemical and biological properties.
(3-Amino-2,2-difluoropropyl)(ethyl)methylamine: The ethyl group in this compound results in variations in its reactivity and applications.
(3-Amino-2,2-difluoropropyl)(methyl)methylamine: This compound has a simpler structure with a methyl group, affecting its overall behavior and uses.
Properties
Molecular Formula |
C11H16F2N2 |
|---|---|
Molecular Weight |
214.25 g/mol |
IUPAC Name |
N'-benzyl-2,2-difluoro-N'-methylpropane-1,3-diamine |
InChI |
InChI=1S/C11H16F2N2/c1-15(9-11(12,13)8-14)7-10-5-3-2-4-6-10/h2-6H,7-9,14H2,1H3 |
InChI Key |
XYOSJXFYFAXMQD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(CN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





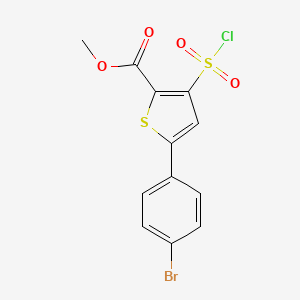
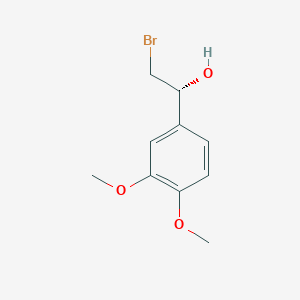
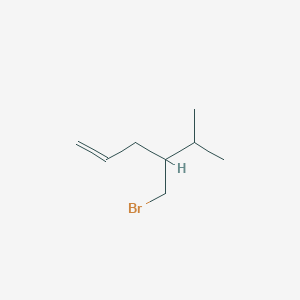

![[3-(Bromomethyl)pentan-3-yl]cyclopropane](/img/structure/B15254253.png)
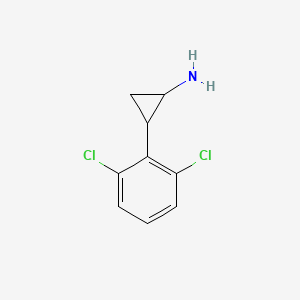

![1-[1-(Aminomethyl)cyclobutyl]-2-methoxyethan-1-one](/img/structure/B15254273.png)
